molecular formula C11H17NO2 B3022565 2-methoxy-N-(2-phenoxyethyl)ethanamine CAS No. 884497-53-4

2-methoxy-N-(2-phenoxyethyl)ethanamine

Cat. No.: B3022565
CAS No.: 884497-53-4
M. Wt: 195.26 g/mol
InChI Key: AKZOZLOKDOIJKD-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-phenoxyethyl)ethanamine is an organic compound with the molecular formula C11H17NO2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of both methoxy and phenoxy groups attached to an ethanamine backbone.

Scientific Research Applications

2-Methoxy-N-(2-phenoxyethyl)ethanamine finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.

Safety and Hazards

When handling 2-methoxy-N-(2-phenoxyethyl)ethanamine, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanamine with 2-phenoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to active sites of enzymes, inhibiting or modulating their activity. The pathways involved can vary widely based on the specific context of its use, whether in chemical synthesis or biological research.

Comparison with Similar Compounds

    2-Methoxyethylamine: Shares the methoxy group but lacks the phenoxyethyl group, making it less complex.

    2-Phenoxyethylamine: Contains the phenoxyethyl group but lacks the methoxy group, leading to different chemical properties.

    2-Methoxy-N-(2-phenoxyethoxy)ethylamine: Similar structure but with an additional ethoxy group, altering its reactivity and applications.

Uniqueness: 2-Methoxy-N-(2-phenoxyethyl)ethanamine is unique due to the presence of both methoxy and phenoxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

2-methoxy-N-(2-phenoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZOZLOKDOIJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403571
Record name 2-methoxy-N-(2-phenoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-53-4
Record name N-(2-Methoxyethyl)-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-N-(2-phenoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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